Increased Lipophilicity (XLogP3) Compared to Unsubstituted and Methylated Analogs
The introduction of an n-butyl group at the N3 position increases the lipophilicity of the spirohydantoin scaffold, which can improve membrane permeability and blood-brain barrier penetration [1]. The target compound exhibits a calculated XLogP3 of 0.2, which is significantly higher than the unsubstituted core scaffold (XLogP3 = -0.5) and the 8,8-dimethyl analog (XLogP3 = -0.6) [2]. This difference is a key factor for researchers optimizing compounds for cellular or in vivo assays where passive diffusion is critical.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 81866-98-0): -0.5; 8,8-dimethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1378297-75-6): -0.6 |
| Quantified Difference | Increase of 0.7 to 0.8 units |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem [2] |
Why This Matters
This quantitative difference in lipophilicity can directly impact a compound's ADME profile, influencing its suitability for specific biological assays or therapeutic applications.
- [1] Lazić, A. M., et al. (2016). Synthesis, structure and biological properties of active spirohydantoin derivatives. Journal of the Serbian Chemical Society, 81(2), 133-146. View Source
- [2] PubChem. (2026). 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, CID 71756522; 8,8-dimethyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, CID 20548834; 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, CID 64890002. National Library of Medicine. View Source
